molecular formula C10H19NO B578885 octahydro-2H-Quinolizine-4-methanol CAS No. 1008-22-6

octahydro-2H-Quinolizine-4-methanol

Cat. No.: B578885
CAS No.: 1008-22-6
M. Wt: 169.268
InChI Key: MBTIHXNFYQBMOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2H-quinolizine-4-methanol typically involves the reduction of quinolizidine derivatives. One common method is the hydrogenation of quinolizidine under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) . The reaction is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and high yield . The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Octahydro-2H-quinolizine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Octahydro-2H-quinolizine-4-methanol is unique due to the presence of the hydroxyl group, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic chemistry and enhances its potential in drug development .

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTIHXNFYQBMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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